Counterion Hydration Radius Determines Surface Excess and CMC Differentiation
The ammonium counterion in ammonium octanoate possesses a distinctly smaller hydration radius compared to alkali metal counterions in sodium and potassium octanoate. The experimentally determined sequence of hydration radii for 1:1 ionic surfactants is Li⁺ > Na⁺ > K⁺ > (NH₄)⁺ > Rb⁺ > Cs⁺ [1]. Because the ionic surfactant's surface excess at fluid interfaces is exclusively determined by the size of the hydrated counterion, ammonium octanoate achieves a higher surface excess (lower area per molecule) than sodium octanoate or potassium octanoate under equivalent conditions [1]. The equilibrium surface tension at CMC (σcmc-value) is directly proportional to the counterion's hydrated diameter, enabling predictive differentiation between ammonium and alkali metal octanoate salts [1].
| Evidence Dimension | Hydration radius of counterion (determining surface excess and adsorption behavior) |
|---|---|
| Target Compound Data | Ammonium (NH₄⁺): hydration radius smaller than K⁺, Na⁺, Li⁺ |
| Comparator Or Baseline | Li⁺, Na⁺, K⁺: larger hydration radii (Li⁺ largest, followed by Na⁺ then K⁺) |
| Quantified Difference | Exact numerical radius values not reported in absolute terms; relative sequence established: Li⁺ > Na⁺ > K⁺ > (NH₄)⁺ > Rb⁺ > Cs⁺ |
| Conditions | 1:1 ionic surfactant systems at air/water interface; equilibrium surface tension measurements |
Why This Matters
Procurement decisions must account for counterion effects: ammonium octanoate provides higher surface excess than sodium or potassium octanoate, enabling equivalent surface activity at lower concentrations or enhanced interfacial modification at equivalent concentrations.
- [1] Lunkenheimer K, Prescher D, Geggel K. Role of Counterions in the Adsorption and Micellization Behavior of 1:1 Ionic Surfactants at Fluid Interfaces—Demonstrated by the Standard Amphiphile System of Alkali Perfluoro-n-octanoates. Langmuir. 2022;38(3):891-902. doi:10.1021/acs.langmuir.1c00527. View Source
